molecular formula C9H12O B146749 2,3-Dimethylanisole CAS No. 2944-49-2

2,3-Dimethylanisole

Cat. No.: B146749
CAS No.: 2944-49-2
M. Wt: 136.19 g/mol
InChI Key: BLMBNEVGYRXFNA-UHFFFAOYSA-N
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Description

2,3-Dimethylanisole, also known as 1-methoxy-2,3-dimethylbenzene, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its clear light yellow liquid appearance and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylanisole can be synthesized through several methods. One common method involves the methylation of 2,3-dimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of 2,3-dimethylphenol using methanol and a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Anisole (methoxybenzene): Lacks the methyl groups present in 2,3-Dimethylanisole.

    2,4-Dimethylanisole: Has methyl groups at the 2nd and 4th positions instead of the 2nd and 3rd.

    2,5-Dimethylanisole: Has methyl groups at the 2nd and 5th positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2nd and 3rd positions enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its isomers .

Properties

IUPAC Name

1-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMBNEVGYRXFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183646
Record name 2,3-Dimethylanisole
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2944-49-2
Record name 2,3-Dimethylanisole
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Record name 2,3-Dimethylanisole
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Record name 2944-49-2
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Record name 2,3-Dimethylanisole
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Record name 2,3-dimethylanisole
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Record name 2,3-DIMETHYLANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2,3-Dimethylanisole and have researchers characterized its structure using spectroscopic techniques?

A1: this compound comprises a benzene ring with a methoxy group (-OCH3) substituted at the first carbon and two methyl groups (-CH3) at the second and third carbons, respectively. Research confirms its structure using both X-ray diffraction and microwave spectroscopy. [] The interplay of these techniques confirmed a planar heavy-atom structure for the sole identifiable conformer of the compound. Furthermore, the study analyzed torsional splittings arising from the internal rotations of the two methyl groups, ultimately characterizing the barriers to their internal rotation. []

Q2: Has this compound been explored in the context of radical cation generation?

A2: Yes, research indicates that the photolysis of this compound with tetranitromethane in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) can generate radical cations. [] Interestingly, instead of the primary radical cation, a secondary radical cation, specifically the radical of a nitroso derivative, was observed. [] This highlights the compound's reactivity and potential for further exploration in photochemical and radical-based reactions.

Q3: Are there any notable applications of this compound in organic synthesis?

A3: this compound serves as a key starting material in the total synthesis of (+)-Varitriol. [] This complex natural product exhibits cytotoxic activity, making its efficient synthesis a significant achievement. The reported synthetic route leverages the inherent structure of this compound and employs it in a stereoselective manner to construct the target molecule. []

Q4: Has the bromination of this compound been investigated?

A4: Yes, researchers have explored the bromination of this compound using N-bromosuccinimide. [, ] This reaction exhibits high regioselectivity, primarily yielding the product brominated at a specific position on the aromatic ring. This regioselectivity is likely influenced by the electronic and steric effects imparted by the methoxy and methyl substituents on the aromatic ring.

Q5: Have researchers studied the biological activity of this compound?

A5: While not a primary focus of existing research, one study investigated the antimicrobial and antioxidant properties of the epiphytic leafy liverwort Frullania dilatata (L.) Dumort. [] this compound was identified as a primary compound in this liverwort, constituting 15.21% of its composition. [] The study demonstrated the liverwort's antimicrobial activity against a range of microorganisms, including drug-resistant strains, and its potent antioxidant properties. [] Though the specific contribution of this compound to these activities wasn't isolated, its presence in a biologically active extract warrants further investigation.

Q6: Are there any available computational studies on this compound?

A6: Computational chemistry played a crucial role in understanding the conformational landscape of this compound. [] Researchers employed quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory to construct a two-dimensional potential energy surface, effectively modeling the coupling between the internal rotations of the two methyl groups on the aromatic ring. [] This approach provided insights into the molecule's conformational preferences and energy barriers, contributing to a comprehensive understanding of its structural dynamics.

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